molecular formula C26H25NO5 B2789644 (Z)-7-((benzyl(methyl)amino)methyl)-2-(2,3-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one CAS No. 859663-92-6

(Z)-7-((benzyl(methyl)amino)methyl)-2-(2,3-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2789644
CAS No.: 859663-92-6
M. Wt: 431.488
InChI Key: VKKHKURFQLFSJF-UCQKPKSFSA-N
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Description

(Z)-7-((benzyl(methyl)amino)methyl)-2-(2,3-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C26H25NO5 and its molecular weight is 431.488. The purity is usually 95%.
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Biological Activity

The compound (Z)-7-((benzyl(methyl)amino)methyl)-2-(2,3-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran compounds are known for a variety of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A benzofuran moiety.
  • A hydroxyl group at position 6.
  • A methoxy-substituted benzylidene group.
  • A benzyl(methyl)amino side chain.

This structural diversity is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that benzofuran derivatives exhibit a range of biological activities. The specific compound under review has shown promise in various studies:

  • Anticancer Activity :
    • Benzofuran derivatives have been reported to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Studies on related compounds suggest that they may selectively target cancer cells while sparing normal cells .
    • The compound's structure allows it to interact with cellular targets involved in cancer progression.
  • Anti-inflammatory Effects :
    • Similar benzofuran derivatives have demonstrated significant anti-inflammatory properties by reducing levels of pro-inflammatory cytokines such as TNF-α and IL-1 . This suggests that the compound may modulate inflammatory pathways effectively.
  • Antioxidant Activity :
    • Antioxidant properties are critical for protecting cells from oxidative stress. Compounds with similar structures have shown the ability to scavenge free radicals, thereby reducing cellular damage .

The mechanisms through which this compound exerts its effects may include:

  • Inhibition of Tubulin Polymerization : This mechanism disrupts the mitotic spindle formation in cancer cells, leading to apoptosis .
  • Modulation of Inflammatory Pathways : By inhibiting NF-κB activation and reducing cytokine release, the compound may alleviate chronic inflammation .
  • Antioxidant Defense Activation : The compound may enhance the expression of antioxidant enzymes, providing cellular protection against oxidative damage .

Case Studies and Experimental Findings

Several studies have investigated the biological activity of related benzofuran compounds. Below is a summary table detailing findings from selected research:

Study ReferenceCompound TestedBiological ActivityKey Findings
Benzofuran DerivativeAnti-inflammatoryReduced TNF-α and IL-1 levels by significant percentages
Aurone DerivativesAnticancerExhibited varying degrees of cytotoxicity against multiple cancer cell lines
N-phenylbenzamideAntiviralShowed broad-spectrum antiviral effects by increasing intracellular A3G levels

Properties

IUPAC Name

(2Z)-7-[[benzyl(methyl)amino]methyl]-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-27(15-17-8-5-4-6-9-17)16-20-21(28)13-12-19-24(29)23(32-26(19)20)14-18-10-7-11-22(30-2)25(18)31-3/h4-14,28H,15-16H2,1-3H3/b23-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKHKURFQLFSJF-UCQKPKSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=CC4=C(C(=CC=C4)OC)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2O/C(=C\C4=C(C(=CC=C4)OC)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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